5-Formyl-2'-deoxyuridine

Descripción general

Descripción

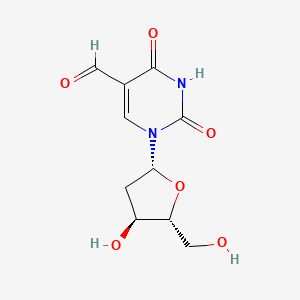

5-Formyl-2’-deoxyuridine is a nucleoside derivative formed when the 5-methyl group of thymine in DNA undergoes oxidation due to exposure to gamma radiation or certain chemical agents . It serves as a biomarker of oxidative DNA damage and is employed in investigations of DNA damage and repair mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-2’-deoxyuridine typically involves the oxidation of thymidine. One common method is the use of Fenton-type reagents, which generate hydroxyl radicals that oxidize the 5-methyl group of thymidine to form 5-formyl-2’-deoxyuridine . Another method involves the use of gamma radiation to induce the oxidation process .

Industrial Production Methods

While specific industrial production methods for 5-formyl-2’-deoxyuridine are not extensively documented, the compound can be synthesized in large quantities using the aforementioned chemical oxidation methods. The process involves careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Formyl-2’-deoxyuridine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other derivatives.

Reduction: It can be reduced back to thymidine under specific conditions.

Substitution: The formyl group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Fenton-type reagents or gamma radiation.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used to substitute the formyl group.

Major Products Formed

Oxidation: Further oxidized derivatives of 5-formyl-2’-deoxyuridine.

Reduction: Thymidine.

Substitution: Nucleoside derivatives with different functional groups at the 5-position.

Aplicaciones Científicas De Investigación

Mutagenic Properties and DNA Research

5-Formyl-2'-deoxyuridine is known to induce mutations when incorporated into DNA. Research has shown that it can lead to several base substitutions during DNA replication, particularly in Escherichia coli models. The incorporation of 5-fodUrd into the DNA results in mispairing with guanine, cytosine, and thymine, which can subsequently lead to mutations at specific sites in the lacZ gene . This property makes it a valuable tool for studying DNA damage and repair mechanisms.

Case Study: Mutational Analysis

In a study examining the mutational effects of 5-fodUrd, researchers observed that various base substitutions occurred at different frequencies. The order of mutation induction was noted as follows:

- A.T → G.C

- G.C → A.T

- G.C → T.A

- A.T → T.A

- A.T → C.G

This mutagenic behavior suggests that 5-fodUrd can serve as a model compound for elucidating the cellular effects of oxidized uracil residues in DNA .

Synthesis and Incorporation into Oligonucleotides

The synthesis of this compound has been achieved through various methods, primarily involving the oxidation of thymidine derivatives. One efficient method involves the use of periodate oxidation to convert 5-(1,2-dihydroxyethyl)uracil derivatives into oligodeoxynucleotides containing 5-fodUrd . However, challenges remain regarding the stability of the 5-formyl group during automated DNA synthesis.

Synthesis Method Overview

Therapeutic Potential and Antitumor Activity

The potential therapeutic applications of this compound extend to cancer research. Its structural similarity to other nucleosides allows for its use in developing prodrugs aimed at enhancing the efficacy of existing antitumor agents like 5-fluorouracil (5-FU). Studies have indicated that modifications involving 5-fodUrd can improve drug delivery systems and reduce toxicity associated with traditional chemotherapy .

Antitumor Activity Insights

Research on amino acid ester derivatives containing 5-fluorouracil has demonstrated significant antitumor activity against various cancer cell lines, indicating that compounds derived from or related to 5-fodUrd may also exhibit similar or enhanced effects .

Epigenetic Research Applications

Recent studies have highlighted the role of modified nucleosides like this compound in epigenetic research. It has been suggested that such compounds could be used to investigate the metabolism of deoxycytidine substituted at position five, contributing to our understanding of gene regulation and expression mechanisms .

Mecanismo De Acción

The mechanism of action of 5-formyl-2’-deoxyuridine involves its incorporation into DNA, where it can cause mispairing during DNA replication. This mispairing can lead to mutations and genomic instability . The compound’s effects are mediated through its interaction with DNA polymerases and other DNA repair enzymes .

Comparación Con Compuestos Similares

5-Formyl-2’-deoxyuridine is similar to other nucleoside derivatives such as 5-formyl-deoxycytidine and 5-vinyl-2’-deoxyuridine . it is unique in its specific formation through the oxidation of thymidine and its distinct role as a biomarker for oxidative DNA damage .

Similar Compounds

5-Formyl-deoxycytidine: Formed through the oxidation of 5-methyl-deoxycytidine and involved in epigenetic regulation.

5-Vinyl-2’-deoxyuridine: Used as a metabolic label for cellular nucleic acids.

Actividad Biológica

5-Formyl-2'-deoxyuridine (5-fodUrd) is a nucleoside derivative of uridine that has garnered attention due to its biological activities, particularly in the context of DNA damage and mutagenesis. This article aims to provide a comprehensive overview of the biological activity of 5-fodUrd, including its mutagenic properties, mechanisms of action, and implications for cellular processes.

5-fodUrd is primarily formed through the oxidation of thymidine, particularly under conditions involving reactive oxygen species (ROS) or ionizing radiation. It has been identified as a significant product when DNA is subjected to Fenton-type reactions or γ-irradiation . The presence of 5-fodUrd in DNA can lead to mispairing during replication, which is a critical factor in its biological activity.

Mutagenicity

Research indicates that 5-fodUrd can induce mutations in various cellular systems. For example, studies have shown that when supplied to Escherichia coli, 5-fodUrd induces base substitutions in the lacZ gene, with specific frequencies observed for different transitions and transversions . Similarly, it has been demonstrated that 5-fodUrd promotes mutagenicity at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in mammalian cells, with a potency significantly greater than its parent compound, 5-formyluracil (5-foU) .

Inhibition of Cellular Functions

The incorporation of 5-fodUrd into DNA disrupts normal cellular functions. For instance, it has been shown to reduce the colony-forming ability of Chinese hamster fibroblast cells significantly when added to the growth medium . The toxicity associated with 5-fodUrd appears to stem from its interference with DNA and RNA metabolism, particularly through the inhibition of thymidylate synthetase following phosphorylation . This inhibition can lead to reduced cell viability and altered cell cycle progression.

Oxidative Stress and DNA Damage

The presence of 5-fodUrd in DNA is indicative of oxidative stress and can serve as a biomarker for cellular damage. Its formation is linked to the activity of ROS, which are known contributors to various diseases, including cancer. The mutagenic potential of 5-fodUrd suggests that it may play a role in the development of mutations that can lead to oncogenesis .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of 5-fodUrd:

- Mutagenicity in E. coli : A study demonstrated the specific base substitution patterns induced by 5-fodUrd in E. coli, highlighting its role as a mutagenic agent .

- Toxicity in Mammalian Cells : Research revealed that 5-fodUrd significantly reduces colony formation in Chinese hamster fibroblast cells, indicating its cytotoxic effects .

- Mechanistic Insights : Further investigations have shown that 5-fodUrd can mispair with guanine and adenine during DNA replication, leading to transition mutations such as G·C→A·T and A·T→G·C .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2-3,6-8,14-15H,1,4H2,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVORBLZUGBSUNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963307 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-26-2 | |

| Record name | NSC148297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-formyl-2′-deoxyuridine formed in DNA?

A1: fodUrd is primarily generated by the oxidation of thymidine in DNA. This oxidation can be induced by various reactive oxygen species (ROS), including hydroxyl radicals (•OH) generated through processes like Fenton reactions or ionizing radiation. [, , , , , , , , , , , , , , ] Additionally, photosensitized oxidation can also lead to the formation of fodUrd. []

Q2: What is the significance of 5-formyl-2′-deoxyuridine in DNA damage?

A2: fodUrd is considered a significant DNA lesion due to its mutagenic potential. It can mispair with guanine during DNA replication, leading to A:T to G:C transitions. [, , , , ] This mispairing arises from the electron-withdrawing nature of the 5-formyl group, which facilitates the ionization of fodUrd, enabling it to form a stable base pair with guanine. []

Q3: Can 5-formyl-2′-deoxyuridine undergo further reactions within DNA?

A3: Yes, under physiological conditions, fodUrd can undergo further degradation, leading to the formation of a pyrimidine ring-opened product, 3-amino-2-carbamoyl-2-propenal-N3-2′-deoxyriboside. [] This ring-opened product is a potential marker for oxidative DNA damage.

Q4: How does the presence of oxygen affect the damage induced by low-energy electrons and soft X-rays on thymidine?

A4: Experiments using thin films of thymidine showed a significant increase (approximately threefold) in damage yields under an oxygen atmosphere compared to a nitrogen environment. This indicates that oxygen reacts with initially formed carbon-centered thymidine radicals, leading to the formation of various oxidative products, including fodUrd. []

Q5: What is the molecular formula and weight of 5-formyl-2′-deoxyuridine?

A5: The molecular formula of 5-formyl-2′-deoxyuridine is C10H12N2O6, and its molecular weight is 256.21 g/mol. [, , , ]

Q6: What spectroscopic techniques are useful for characterizing 5-formyl-2′-deoxyuridine?

A6: Several spectroscopic techniques can be employed for the characterization of fodUrd. These include:

- NMR spectroscopy (1H and 13C): Useful for determining the structure and studying the electronic effects of the 5-formyl group on the base and sugar moieties. [, ]

- Mass spectrometry (MS): Provides information about the molecular weight and fragmentation patterns of fodUrd and its derivatives. [, , , ]

- UV-Vis spectroscopy: Can be used to monitor the formation and reactions of fodUrd, especially when coupled with derivatization strategies that enhance its spectroscopic properties. [, ]

Q7: What is the pKa of the base unit of 5-formyl-2′-deoxyuridine 5′-triphosphate (fdUTP)?

A7: The pKa of the base unit of fdUTP is 8.6, considerably lower than that of the parent thymine (pKa = 10.0 as dTMP). This highlights the impact of the electron-withdrawing 5-formyl group, facilitating ionization. []

Q8: What are the common methods for detecting and quantifying 5-formyl-2′-deoxyuridine in DNA?

A8: Several analytical methods are employed for the detection and quantification of fodUrd in DNA:

- High-performance liquid chromatography (HPLC) coupled with various detection methods:

- Gas chromatography coupled to mass spectrometry (GC-MS): Requires derivatization of fodUrd but provides reliable quantification. []

- Fluorogenic derivatization coupled with fluorescence detection: Offers a simple and selective approach for fodUrd detection, eliminating the need for enzymatic hydrolysis and HPLC separation. []

Q9: What challenges are associated with the accurate measurement of 5-formyl-2′-deoxyuridine in biological samples?

A9: Accurate measurement of fodUrd can be challenging due to:

- Low abundance: fodUrd is present at very low levels compared to canonical nucleobases, necessitating highly sensitive methods. [, ]

- Artifactual oxidation: Improper sample handling during DNA extraction and analysis can lead to spurious oxidation, overestimating the actual levels. [] Using appropriate extraction methods, including chaotropic agents and chelating agents, can minimize this artifact. []

Q10: What is the significance of using stable isotope-labeled internal standards in the quantification of 5-formyl-2′-deoxyuridine?

A10: Utilizing stable isotope-labeled internal standards in mass spectrometry-based methods (e.g., LC-MS/MS) significantly enhances the accuracy and reliability of fodUrd quantification. [, ] These standards account for variations during sample preparation and ionization, leading to more precise measurements.

Q11: Can you elaborate on the fluorogenic derivatization approach for 5-formyl-2′-deoxyuridine detection?

A11: This novel approach utilizes a non-fluorescent reagent, 2-amino-4,5-dimethoxythiophenol, which reacts specifically with the 5-formyl group of fodUrd. [] This reaction forms a highly fluorescent benzothiazole derivative, enabling direct detection of fodUrd in DNA without requiring enzymatic digestion or chromatographic separation.

Q12: What are the potential biological consequences of 5-formyl-2′-deoxyuridine formation in DNA?

A12: The presence of fodUrd in DNA can have several biological consequences:

- Mutagenicity: Its ability to mispair with guanine during DNA replication can lead to mutations (A:T to G:C transitions), potentially contributing to cancer development. [, , , , ]

- Cellular aging: Accumulation of oxidative DNA damage, including fodUrd, is implicated in cellular aging and age-related diseases. [, ]

- Effects on DNA structure: Introduction of fodUrd into DNA duplexes, particularly at specific sites like the κB site, can alter DNA structure and affect protein binding. [, ]

Q13: Can 5-formyl-2′-deoxyuridine be used in therapeutic applications?

A13: While fodUrd itself is not used therapeutically, its derivative, 5-formyl-2′-deoxyuridine 5′-triphosphate (fdUTP), can be employed as a tool in biochemical and molecular biology research. For instance, fdUTP can be incorporated into DNA by DNA polymerases, facilitating the study of DNA replication and repair processes. []

Q14: How does the incorporation of 5-formyl-2′-deoxyuridine into specific DNA sequences, such as the κB site, affect protein binding?

A14: Studies have shown that the presence of fodUrd in the κB site of DNA can significantly impact the binding affinity of transcription factors. For example, the NFκB p50 homodimer exhibited a distinct binding preference for the unmodified κB site compared to the one containing fodUrd. [, ] This suggests that fodUrd-induced structural alterations in the DNA major groove can disrupt specific protein-DNA interactions.

Q15: How does the cytotoxicity of 5-fluorouracil (FU) interact with 5-modified deoxyuridine analogs?

A15: Research has revealed a synergistic enhancement of FU cytotoxicity when combined with hmUdR in cancer cells, but not normal cells. This effect is not directly linked to DNA incorporation but leads to increased single-strand breaks, NAD depletion, and S phase arrest, causing cell death via necrosis. [] This synergy was also observed with 5-formyl-2′-deoxyuridine and, to a lesser extent, 5-hydroxy-2′-deoxyuridine, but not 5-hydroxyethyl-2′-deoxyuridine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.